molecular formula C8H11N3O3 B574997 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide CAS No. 181148-01-6

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

Cat. No.: B574997
CAS No.: 181148-01-6
M. Wt: 197.194
InChI Key: BMFQKRITGGSIAB-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.
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Biological Activity

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects.

  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 172.15 g/mol
  • CAS Number : 64987-82-2

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Several studies have demonstrated that compounds related to this compound exhibit significant antioxidant activity. For instance:

  • Hydroxyl Radical Scavenging : The compound is effective in scavenging hydroxyl radicals, which are highly reactive species that can cause cellular damage. The mechanism involves the donation of electrons to neutralize these radicals .
  • Lipid Peroxidation Inhibition : It has been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

  • Lipoxygenase Inhibition : Compounds derived from similar structures have been observed to inhibit lipoxygenase (LO), an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation-related conditions .

Study 1: Antioxidant Properties

A study published in Phytochemistry evaluated the antioxidant properties of various pyrrole derivatives. Compounds similar to this compound were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrrole derivatives. The study found that certain derivatives exhibited potent inhibition of LO activity, suggesting potential therapeutic applications in managing inflammatory diseases. The specific compound's structure played a critical role in its efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Antioxidant ActivityAnti-inflammatory Activity
This compound64987-82-2HighModerate
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile31489-18-6ModerateHigh
Butyl-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate174603-73-7HighLow

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFQKRITGGSIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692939
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181148-01-6
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181148-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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